

pharmacological profile of 2-hydroxyimipramine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxyimipramine**

Cat. No.: **B023145**

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An In-depth Technical Guide on the Pharmacological Profile of **2-Hydroxyimipramine**

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of **2-hydroxyimipramine**, the primary active hydroxylated metabolite of the tricyclic antidepressant imipramine. The document details its metabolic formation, pharmacokinetic properties, and pharmacodynamic effects, with a particular focus on its activity as a monoamine reuptake inhibitor and its notable cardiotoxic profile. While specific quantitative binding affinity data (K_i) for **2-hydroxyimipramine** is not extensively available in publicly accessible literature, this guide summarizes its known pharmacological actions and provides context by comparison to its parent compound. Detailed protocols for key *in vitro* assays—Radioligand Competition Binding, Synaptosomal Neurotransmitter Reuptake, and Cytochrome P450 Inhibition—are provided to support further research and drug development efforts.

Introduction

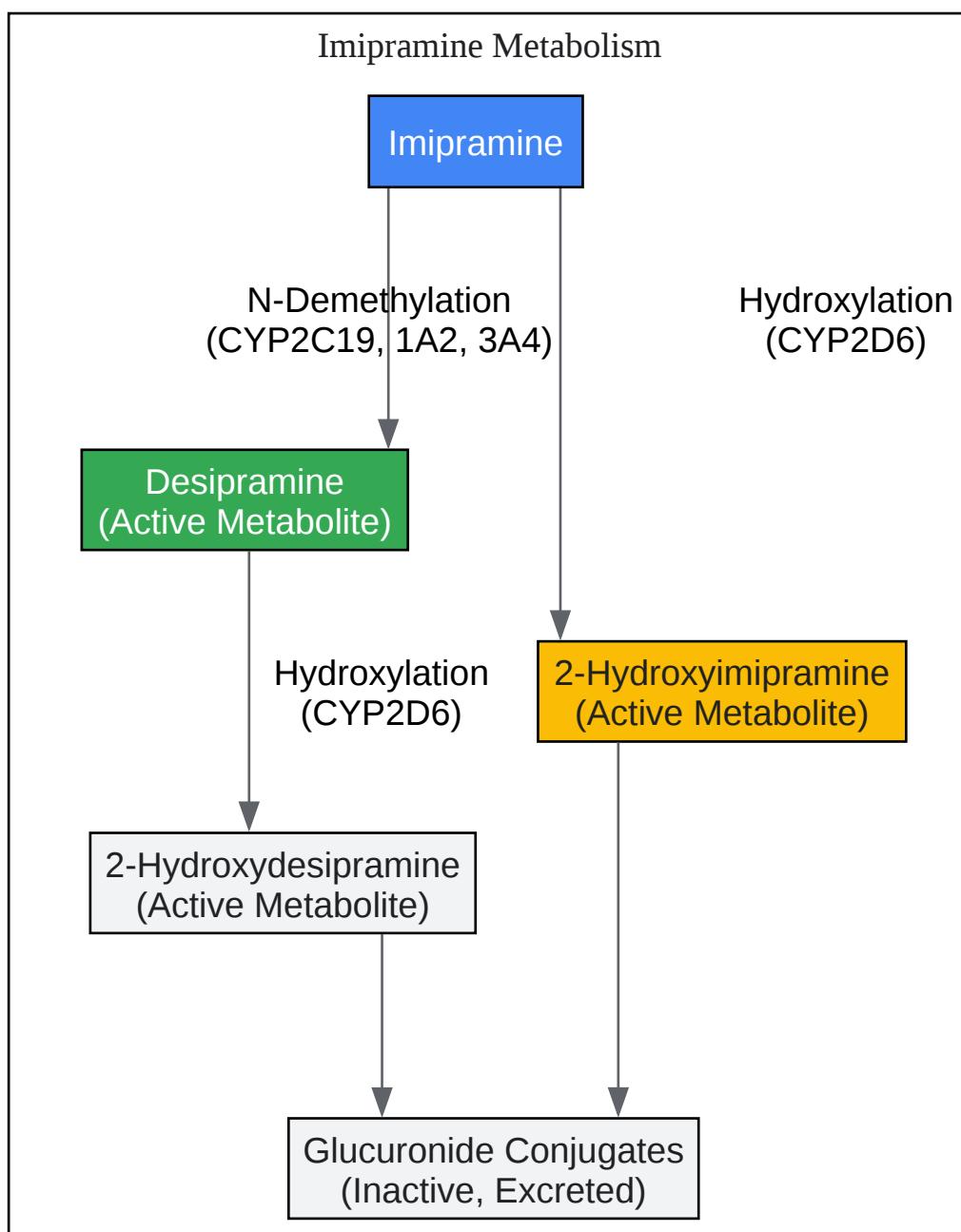
Imipramine is a prototypical tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE).^{[1][2]} Upon administration, imipramine undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including the pharmacologically active **2-hydroxyimipramine** (2-OH-IMI).^{[3][4]} This metabolite is formed through hydroxylation, a key step catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.^{[5][6]} *In vitro* studies have confirmed that **2-hydroxyimipramine** is not an inactive byproduct but possesses significant pharmacological activity, contributing to both the therapeutic and adverse effect profiles of imipramine treatment.

[3][4] Understanding the distinct pharmacological characteristics of **2-hydroxyimipramine** is therefore critical for a complete assessment of imipramine's clinical effects and for the development of safer and more effective antidepressant therapies.

Metabolism and Pharmacokinetics

Metabolic Pathways

Imipramine is primarily metabolized in the liver through two main pathways: N-demethylation and hydroxylation. N-demethylation, mediated largely by CYP2C19, CYP1A2, and CYP3A4, converts imipramine to another active metabolite, desipramine.[5][6] Both imipramine and desipramine are then subject to hydroxylation by CYP2D6, which produces **2-hydroxyimipramine** and 2-hydroxydesipramine, respectively.[6] These hydroxylated metabolites can undergo subsequent glucuronide conjugation to facilitate renal excretion.[6]



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Figure 1: Primary metabolic pathways of imipramine.

Pharmacokinetic Parameters

Pharmacokinetic studies of **2-hydroxyimipramine** have been conducted, revealing key parameters. One study in human subjects provided data on its clearance and elimination half-life. Notably, the pharmacokinetics can be influenced by factors such as chronic alcohol use,

which has been shown to significantly increase the total body clearance of the unbound drug. [6] Compared to its parent compound, **2-hydroxyimipramine** has a smaller volume of distribution (Vd) and a shorter half-life.[5] It also exhibits lower plasma protein binding, which contributes to its increased penetration into the central nervous system (CNS).[5]

Table 1: Pharmacokinetic Parameters of **2-Hydroxyimipramine**

Parameter	Value (Normal Controls)	Value (Chronic Alcoholics)	Reference
Total Body Clearance (unbound)	1.51 L/hr/kg	3.12 L/hr/kg	[6]
Terminal Elimination Half-life	10.12 hr	7.07 hr	[6]

| Unbound Fraction in Plasma | 36.4% | 29.8% | [6] |

Pharmacological Profile

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for **2-hydroxyimipramine**, similar to its parent compound, is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the synaptic cleft. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons, **2-hydroxyimipramine** increases the concentration and prolongs the availability of these neurotransmitters to postsynaptic receptors.[3][7] Studies on synaptosomes have demonstrated that hydroxylated metabolites of imipramine inhibit the uptake of norepinephrine and serotonin to a similar extent as their parent compounds.[3]

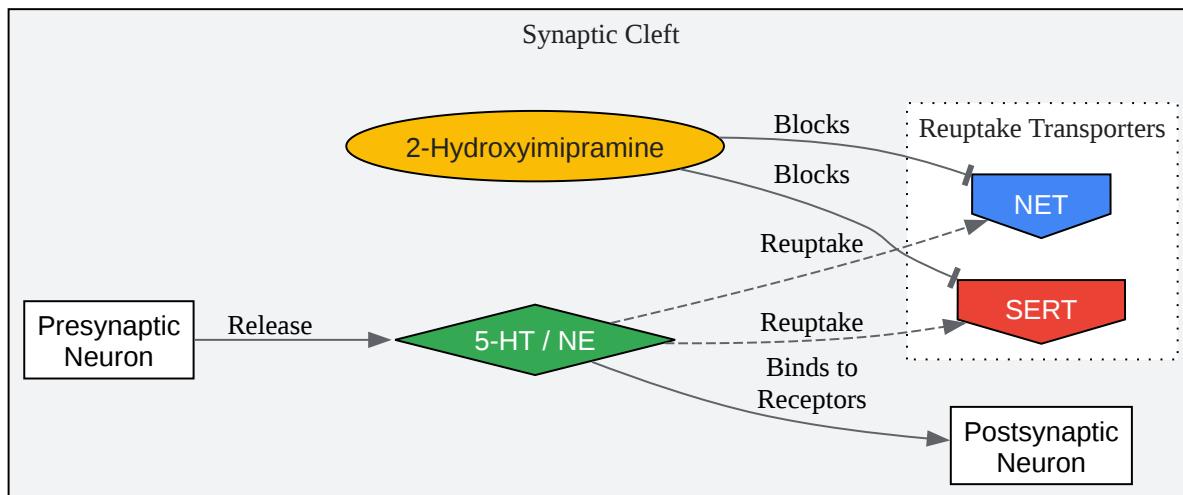
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Figure 2: Inhibition of monoamine reuptake by **2-hydroxyimipramine**.

Receptor and Transporter Binding Profile

While it is established that **2-hydroxyimipramine** is pharmacologically active, a detailed quantitative binding profile with specific inhibition constants (K_i) or IC_{50} values for its interaction with key neurotransmitter transporters and off-target receptors is not well-documented in available literature. For context, the binding affinities of the parent compound, imipramine, are presented below. Imipramine shows high affinity for SERT and NET, but also binds with significant affinity to histamine H1 and muscarinic acetylcholine receptors, which accounts for many of its side effects.^{[1][8]} It is plausible that **2-hydroxyimipramine** shares a similarly broad profile.

Table 2: Binding Affinity (K_i , nM) of Imipramine (Parent Compound)

Target	Imipramine K_i (nM)	Associated Effects	Reference
Serotonin Transporter (SERT)	0.86 - 4.6	Antidepressant Effects	[9]
Norepinephrine Transporter (NET)	7.9 - 37	Antidepressant Effects	[9]
Histamine H1 Receptor	11	Sedation, Weight Gain	[9]
Muscarinic Acetylcholine Receptors	91	Anticholinergic Side Effects	[9]

| **2-Hydroxyimipramine** | Data Not Available | Active Metabolite | [3][4] |

Toxicology and Safety Pharmacology

Cardiotoxicity

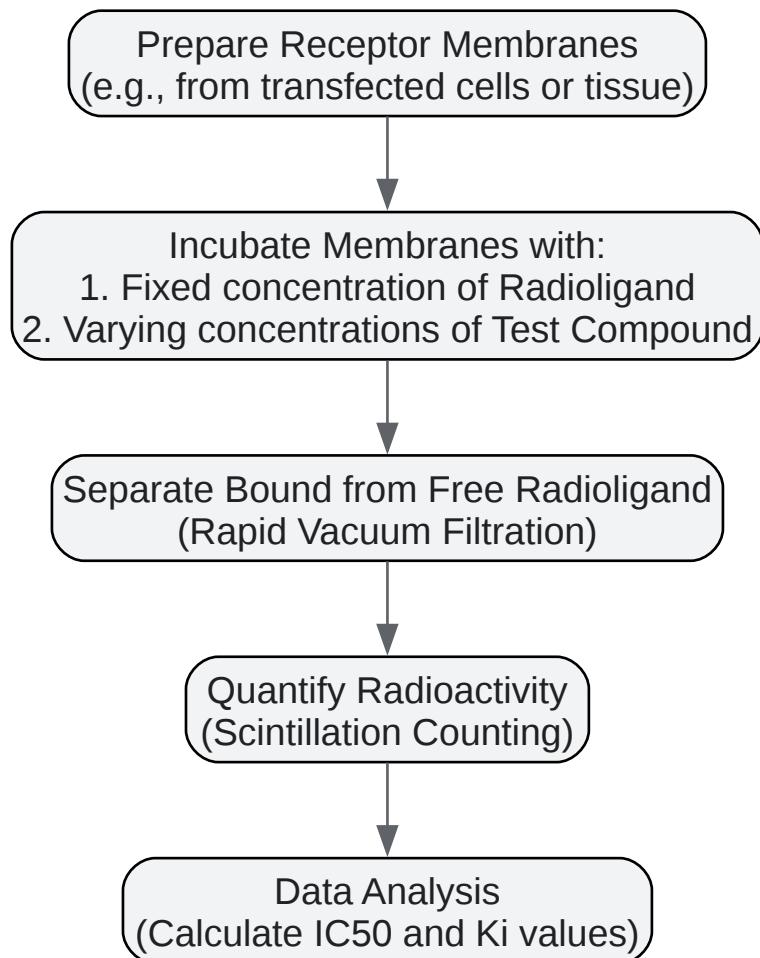
A significant concern with **2-hydroxyimipramine** is its cardiotoxicity. Preclinical studies have shown it to be significantly more cardiotoxic than its parent compound, imipramine.[5] In a swine model, administration of **2-hydroxyimipramine** led to a greater incidence of life-threatening arrhythmias and produced profound decreases in blood pressure and cardiac output compared to imipramine.[5] This increased cardiotoxicity is a critical consideration in the safety assessment of imipramine, as the accumulation of this metabolite could contribute to the cardiac adverse events observed in patients, particularly in those who are poor metabolizers via CYP2D6 or in cases of overdose.

Key Experimental Methodologies

The following sections detail generalized protocols for key in vitro experiments used to characterize the pharmacological profile of compounds like **2-hydroxyimipramine**.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound for a specific receptor or transporter by measuring its ability to displace a known radioligand.



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- To cite this document: BenchChem. [pharmacological profile of 2-hydroxyimipramine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023145#pharmacological-profile-of-2-hydroxyimipramine\]](https://www.benchchem.com/product/b023145#pharmacological-profile-of-2-hydroxyimipramine)

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